REACTION_CXSMILES
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[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH:6]=[CH:7][NH:8]2)([O-:3])=[O:2].ClN1C(=[O:19])CCC1=O>C(Cl)(Cl)Cl>[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH2:6][C:7](=[O:19])[NH:8]2)([O-:3])=[O:2]
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Name
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|
Quantity
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12.2 g
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Type
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reactant
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Smiles
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[N+](=O)([O-])C1=C2C=CNC2=CC=C1
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Name
|
|
Quantity
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6.07 g
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Type
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reactant
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Smiles
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ClN1C(CCC1=O)=O
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Name
|
|
Quantity
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500 mL
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Type
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solvent
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Smiles
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C(Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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at reflux for 30 h
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Duration
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30 h
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Type
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CONCENTRATION
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Details
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concentrated to dryness under reduced pressure
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Type
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DISSOLUTION
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Details
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The residue was dissolved in AcOH (200 mL)
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Type
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ADDITION
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Details
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85% H3PO4 (80 mL) was added over 2 min
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Duration
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2 min
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Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux for 90 min
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Duration
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90 min
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Type
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TEMPERATURE
|
Details
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then cooled on ice
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Type
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ADDITION
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Details
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The cooled mixture was adjusted to pH 6 by addition of 10 N NaOH (450 mL)
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Type
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CUSTOM
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Details
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the temperature below 30° C
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Type
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EXTRACTION
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Details
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The mixture was extracted with EtOAc (3×1 L)
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Type
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DRY_WITH_MATERIAL
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Details
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the combined organic extracts were dried over Na2SO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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CUSTOM
|
Details
|
The crude product was partially purified by silica gel chromatography
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Type
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WASH
|
Details
|
eluting with a gradient of hexane
|
Type
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CUSTOM
|
Details
|
EtOAc—100:0 to 0:100, and then triturated with MeOH
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Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C2CC(NC2=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |